6-(2,6-Dimethylphenyl)picolinaldehyde
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Overview
Description
6-(2,6-Dimethylphenyl)-2-pyridinecarboxaldehyde is an organic compound that features a pyridine ring substituted with a dimethylphenyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,6-Dimethylphenyl)-2-pyridinecarboxaldehyde can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another approach involves the direct substitution or oxidation of phenols, which can be catalyzed by copper or palladium-based catalysts under specific reaction conditions .
Industrial Production Methods
Industrial production of 6-(2,6-Dimethylphenyl)-2-pyridinecarboxaldehyde may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and environmental impact. The Suzuki-Miyaura coupling reaction is particularly favored in industrial settings due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-(2,6-Dimethylphenyl)-2-pyridinecarboxaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products
Oxidation: 6-(2,6-Dimethylphenyl)-2-pyridinecarboxylic acid.
Reduction: 6-(2,6-Dimethylphenyl)-2-pyridinemethanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
6-(2,6-Dimethylphenyl)-2-pyridinecarboxaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(2,6-Dimethylphenyl)-2-pyridinecarboxaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6-(2,6-Dimethylphenyl)-2-pyridinecarboxaldehyde is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it offers a unique combination of properties that make it valuable in various research and industrial contexts.
Properties
Molecular Formula |
C14H13NO |
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Molecular Weight |
211.26 g/mol |
IUPAC Name |
6-(2,6-dimethylphenyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C14H13NO/c1-10-5-3-6-11(2)14(10)13-8-4-7-12(9-16)15-13/h3-9H,1-2H3 |
InChI Key |
JJDZFYGHKOCDBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C2=CC=CC(=N2)C=O |
Origin of Product |
United States |
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